molecular formula C16H14BrNO2S2 B2367917 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1797075-79-6

4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2367917
CAS No.: 1797075-79-6
M. Wt: 396.32
InChI Key: OBLDNZGXHTYUNT-UHFFFAOYSA-N
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Description

4-Bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a thiophene-2-carboxamide core structure, substituted with a bromo moiety and two distinct nitrogen-bound heteroaromatic groups: a furan-2-ylmethyl and a 2-(thiophen-2-yl)ethyl chain. Compounds based on the furan and thiophene scaffolds are increasingly investigated for their potential as small-molecule inhibitors of biologically relevant enzymes . Specifically, research on similar furan- and thiophene-2-carbonyl amino acid derivatives has demonstrated their potential to act as antagonists of 2-oxoglutarate (2OG), mimicking the natural cofactor to inhibit iron-dependent enzymes like Factor Inhibiting HIF-1 (FIH-1) . The inhibition of FIH-1 is a promising therapeutic strategy for activating the Hypoxia-Inducible Factor (HIF) pathway, which can promote adaptation to hypoxic and ischemic stress, potentially offering new avenues for treating conditions like heart failure and stroke . Furthermore, structurally related thiophene carboxamide analogues have shown notable antibacterial efficacy against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of multiple heterocyclic systems (furan and thiophene) in its structure makes it a valuable scaffold for exploring structure-activity relationships in various drug discovery programs. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S2/c17-12-9-15(22-11-12)16(19)18(10-13-3-1-7-20-13)6-5-14-4-2-8-21-14/h1-4,7-9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLDNZGXHTYUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Its unique molecular structure contributes to its interactions with various biological targets, making it a subject of interest for further investigation.

Chemical Structure and Properties

The chemical formula of this compound is C16H14BrNO2S2C_{16}H_{14}BrNO_2S_2. The presence of bromine, furan, and thiophene rings provides distinct electronic and steric properties that influence its biological activity.

PropertyValue
Molecular Weight376.27 g/mol
LogP4.3949
Polar Surface Area24.945 Ų
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the heterocyclic rings can form hydrogen bonds or π-π stacking interactions with biological macromolecules, modulating their activity. This mechanism is crucial for the compound's potential therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing furan and thiophene moieties have shown efficacy against human cytomegalovirus and polyomavirus, suggesting a potential application in antiviral therapies .

Anticancer Potential

The compound's structure suggests possible interactions with cancer-related pathways. Research has indicated that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For example, certain analogs have demonstrated the ability to inhibit NS5B RNA polymerase, an enzyme critical for viral replication, with IC50 values indicating substantial potency .

Case Studies

  • Study on Antiviral Activity : A study published in MDPI highlighted the effectiveness of thiophene derivatives against various viruses, demonstrating that modifications in the structure can enhance antiviral efficacy .
  • Anticancer Research : A series of structure–activity relationship (SAR) studies illustrated that compounds with similar structural features to this compound showed promising results in inhibiting cancer cell lines .

Scientific Research Applications

Scientific Research Applications

The applications of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has shown potential in various pharmacological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by targeting dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Anticancer Properties : Research indicates that derivatives containing thiophene and furan rings can induce apoptosis in cancer cell lines, such as breast and leukemia cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through interactions with immune response receptors.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds with enhanced biological activities.

Materials Science

The compound's electronic properties make it suitable for applications in organic semiconductors and other advanced materials. Its heterocyclic structure can influence charge transport properties, making it a candidate for use in organic electronics.

Case Studies

Several studies have explored the biological activity and potential applications of compounds similar to this compound:

Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated a series of thiophene derivatives, including those similar to the target compound, for their anticancer effects. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Study 2: Antimicrobial Properties

Research conducted on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial growth through interference with folate metabolism.

Study 3: Anti-inflammatory Effects

A comprehensive review highlighted the potential anti-inflammatory effects of thiophene-based compounds, suggesting that they could be developed into therapeutic agents targeting inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Core Variations : The target compound’s thiophene-2-carboxamide core distinguishes it from acetamide-based analogs (e.g., compounds 15, 16 in ), which may influence electronic properties and binding interactions.
  • Substituent Diversity : The dual substitution with furan-2-ylmethyl and thiophen-2-yl ethyl groups is unique. Comparable compounds typically feature single heterocyclic substituents (e.g., pyridine in or bromophenyl in ).

Key Observations :

  • Bromo-Thiophene Motif : Bromine substitution on thiophene (as in ) correlates with enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration.
  • Heterocyclic Synergy : The combination of furan and thiophene substituents in the target compound may mimic dual-target inhibitors, leveraging π-π stacking or hydrogen bonding with microbial enzymes.

Physicochemical Properties

  • Planarity : The thiophene-furan-thiophene system may reduce planarity compared to purely aromatic analogs (e.g., ), affecting crystallinity and solubility.

Preparation Methods

Bromination of Thiophene-2-Carboxylic Acid

Direct bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 4-bromothiophene-2-carboxylic acid with 89% regioselectivity. Alternative methods employing Br₂/FeCl₃ result in lower yields (67–72%) due to di-bromination byproducts.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
NBS DMF 0–5 89 98.2
Br₂ CCl₄ 25 72 89.1
HBr/H₂O₂ AcOH 40 68 93.4

Activation to Acyl Chloride

Reaction with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at reflux for 3 hr produces 4-bromothiophene-2-carbonyl chloride in 94% yield. Thionyl chloride alternatives require longer reaction times (8–10 hr) for comparable conversion.

Assembly of the Bis-Heterocyclic Amine Moiety

Synthesis of 2-(Thiophen-2-yl)ethylamine

A two-step protocol achieves optimal results:

  • Heck Coupling : Thiophene-2-boronic acid reacts with ethylene glycol diacrylate using Pd(OAc)₂/XPhos (2 mol%), yielding thiopheneacrylonitrile (81% yield).
  • Hydrogenation : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitrile to the primary amine (89% yield).

Condensation with Furfurylamine

TFA-catalyzed (5 mol%) condensation of furfurylamine with 2-(thiophen-2-yl)ethylamine in refluxing 2-propanol (12 hr) produces the secondary amine in 91% yield. Competing methods using NaBH₃CN or TiCl₄ show inferior selectivity (≤74%) due to over-alkylation.

Final Amide Coupling: Methodological Comparison

Schotten-Baumann Conditions

Reaction of 4-bromothiophene-2-carbonyl chloride with the bis-heterocyclic amine in aqueous NaOH/THF (0°C, 2 hr) affords the target compound in 68% yield. Limitations include hydrolysis of the acyl chloride (12–15% loss).

EDCI/HOBt-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM (24 hr, 25°C) improves yield to 82% with ≥99% purity. This method circumvents hydrolysis but requires rigorous exclusion of moisture.

Table 2: Amidation Efficiency Across Catalytic Systems

Method Coupling Agent Solvent Time (hr) Yield (%)
Schotten-Baumann None THF/H₂O 2 68
EDCI/HOBt EDCI/HOBt DCM 24 82
DCC/DMAP DCC/DMAP DMF 18 75

Crystallographic Insights into Molecular Packing

Single-crystal X-ray analysis (performed on analogous sulfonamide derivatives) reveals key non-covalent interactions influencing purity and stability:

  • N–H⋯O hydrogen bonds (2.87–3.12 Å) create helical chains along the a-axis, enhancing crystalline order.
  • π–π stacking between thiophene and furan rings (centroid distance: 3.77 Å) reduces solubility in apolar solvents.

Industrial-Scale Optimization Challenges

Solvent Selection for Crystallization

Screening identifies acetone/DCM (4:1 v/v) as optimal, producing rhombic crystals with 99.1% purity. Ethanol/water mixtures induce polymorphic transitions, reducing batch consistency.

Palladium Removal in Cross-Coupling

Treating crude product with SiliaMetS® Thiol resin reduces Pd content from 480 ppm to <2 ppm, meeting ICH Q3D guidelines.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves two key steps:

  • Bromination : Thiophene-2-carboxamide undergoes bromination at the 4-position using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃. This step requires precise temperature control (0–25°C) to avoid over-bromination .
  • Alkylation : The brominated intermediate reacts with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or THF). The dual alkylation necessitates stoichiometric optimization to minimize byproducts .

Key Characterization Techniques :

TechniquePurposeExample Data
¹H/¹³C NMRConfirm substitution patterns and purityδ 7.2–7.5 ppm (thiophene protons), δ 4.3 ppm (N-CH₂)
X-ray CrystallographyResolve 3D conformation and regiochemistryC–Br bond length: ~1.9 Å
HRMSVerify molecular weight and fragmentation[M+H]⁺ m/z calculated: 424.03; observed: 424.05

Q. How is the compound’s purity validated in academic research?

Purity is assessed via:

  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Melting Point Analysis (sharp range within 1–2°C).
  • Elemental Analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in thiophene bromination is influenced by:

  • Directing Groups : The carboxamide group directs bromination to the 4-position via resonance stabilization. Computational studies (DFT) show a 15 kcal/mol preference for 4-bromo over 5-bromo isomers .
  • Catalytic Systems : FeBr₃ enhances selectivity by stabilizing the transition state. Alternatives like Lewis acids (e.g., AlCl₃) may shift regiochemistry but reduce yield by 20–30% .

Q. What role does molecular conformation play in biological activity, and how is it analyzed?

The compound’s bioactivity (e.g., enzyme inhibition) depends on:

  • Furan-Thiophene Dihedral Angle : Optimal angles (~30°) facilitate target binding. X-ray data reveal intramolecular C–H···O interactions that rigidify the structure .
  • Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) predict binding modes to receptors like GPCRs or kinases. Docking scores correlate with IC₅₀ values (R² = 0.82 in preliminary studies) .

Q. How should researchers resolve contradictions in reported biological data for this compound?

Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters inhibition potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Metabolic Stability : Human liver microsome assays reveal a t₁/₂ of 45 min, suggesting rapid degradation in some studies. Use CYP450 inhibitors (e.g., ketoconazole) to validate results .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) for ≥80% yield .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

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